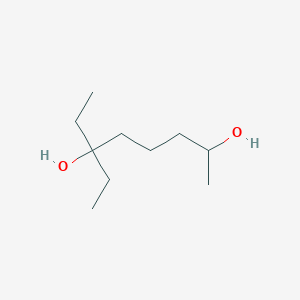

3-Ethyl-3,7-octanediol

説明

However, structural analogs such as 3,7-dimethyl-1,7-octanediol and 2,7-dimethyl-2,7-octanediol are discussed extensively. This discrepancy suggests either a nomenclature variation (e.g., positional isomerism, substituent differences) or a gap in the available literature. For the purposes of this article, we will focus on structurally related diols based on the evidence provided.

特性

IUPAC Name |

6-ethyloctane-2,6-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-4-10(12,5-2)8-6-7-9(3)11/h9,11-12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKXJPRVDOAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CCCC(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, functional, and contextual differences between 3,7-dimethyl-1,7-octanediol and related diols:

Key Comparative Insights :

Structural Variations :

- 3,7-Dimethyl-1,7-octanediol has a branched chain with hydroxyl groups at positions 1 and 7, while 2,7-dimethyl-2,7-octanediol features geminal diol groups (both hydroxyls on C2 and C7). The stereospecific (3S,6S)-2,7-dimethyl-3,6-octanediol highlights the role of chirality in biochemical interactions .

Applications: 3,7-Dimethyl-1,7-octanediol is notable in microbial metabolism and wine chemistry, whereas 2,7-dimethyl-2,7-octanediol is more prevalent in consumer products .

Toxicity and Safety :

- Both 3,7-dimethyl-1,7-octanediol and 2,7-dimethyl-2,7-octanediol exhibit low to moderate toxicity, with symptoms like nausea and dizziness reported at high exposures .

Biological Relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。